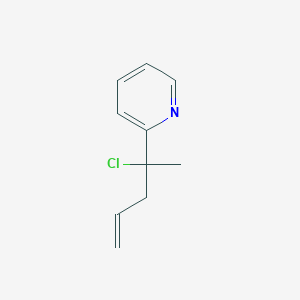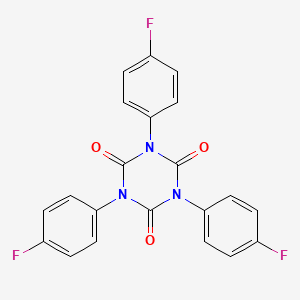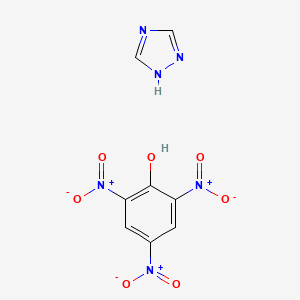![molecular formula C11H21NO B14598943 10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol CAS No. 61244-54-0](/img/structure/B14598943.png)
10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(Aminomethyl)bicyclo[431]decan-10-ol is a bicyclic compound characterized by a unique structure that includes a bicyclo[431]decane framework with an aminomethyl group and a hydroxyl group attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol typically involves the formation of the bicyclic framework followed by the introduction of the aminomethyl and hydroxyl groups. One common approach is the Diels-Alder reaction, which forms the bicyclic structure. Subsequent functionalization steps introduce the aminomethyl and hydroxyl groups under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and amination are employed to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic framework or the functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as halides or amines are used in the presence of suitable solvents and catalysts.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced bicyclic compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bicyclic framework provides structural stability and rigidity, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Bicyclo[4.2.2]decane: Differentiated by the presence of two 2-carbon bridges.
Bicyclo[5.2.1]decan-10-ol, 10-(aminomethyl)-: Contains a different bicyclic framework with distinct chemical properties.
Uniqueness: 10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol is unique due to its specific bicyclic structure and the presence of both aminomethyl and hydroxyl groups on the same carbon atom. This combination of features imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
61244-54-0 |
|---|---|
Formule moléculaire |
C11H21NO |
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
10-(aminomethyl)bicyclo[4.3.1]decan-10-ol |
InChI |
InChI=1S/C11H21NO/c12-8-11(13)9-4-1-2-5-10(11)7-3-6-9/h9-10,13H,1-8,12H2 |
Clé InChI |
VAPZAXIJQFSTAP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CCCC(C1)C2(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)
![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)



![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)


![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)
![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)



